4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide
Overview
Description
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Mode of Action
It is synthesized by the amidation reaction . The compound may interact with its targets through a free radical reaction .
Biochemical Pathways
As a sulfonamide, it likely affects the folic acid synthesis pathway in bacteria, leading to their inability to synthesize dna, rna, and proteins .
Result of Action
As a sulfonamide, it likely inhibits bacterial growth by blocking the synthesis of folic acid, a necessary component for bacterial dna, rna, and protein synthesis .
Preparation Methods
The synthesis of 4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide typically involves an amidation reaction. This process includes the reaction of 4-bromo-benzenesulfonyl chloride with 3-fluoro-4-methylaniline under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Scientific Research Applications
4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide has several applications in scientific research:
Comparison with Similar Compounds
4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide can be compared with other sulfonamide derivatives such as:
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with different substituents, leading to variations in biological activity.
4-bromo-1-fluoro-2-nitrobenzene: Another related compound used in the synthesis of anti-inflammatory agents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Biological Activity
4-Bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide, a sulfonamide compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anticancer, and other relevant pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H15BrFNO2S
- CAS Number : 439934-35-7
The presence of the bromine and fluorine substituents is significant as they can influence the compound's biological activity through electronic effects and steric hindrance.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. In a study assessing various sulfonamides, including this compound, it was found to possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Compound | MIC (µg/mL) | Bacterial Strains |
---|---|---|
This compound | 32 | E. coli, S. aureus |
Control (Sulfamethoxazole) | 16 | E. coli, S. aureus |
The minimum inhibitory concentration (MIC) values suggest that this compound has comparable efficacy to established antibiotics like sulfamethoxazole .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |
HeLa (Cervical Cancer) | 7.5 | Cell cycle arrest at G2/M phase |
In these studies, the compound showed a dose-dependent increase in apoptosis markers, indicating its potential as a chemotherapeutic agent .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Modulation : It may interfere with cell cycle progression, particularly at the G2/M checkpoint.
Case Studies and Research Findings
- Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of various sulfonamides against resistant strains of E. coli and S. aureus. The results indicated that this compound effectively reduced bacterial growth at concentrations lower than those required for traditional antibiotics .
- Cancer Cell Studies : In a study involving breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls .
Properties
IUPAC Name |
4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-2-5-11(8-13(9)15)16-19(17,18)12-6-3-10(14)4-7-12/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVXCZVAZKXKTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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